molecular formula C11H18FN3 B11763282 N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine

Cat. No.: B11763282
M. Wt: 211.28 g/mol
InChI Key: UEDLQMCHTVGONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine is a chemical compound of significant interest in medicinal chemistry research, with the molecular formula C 12 H 19 FN 3 and a molecular weight of 197.13282 g/mol . Its structure features a benzene-1,4-diamine core that is strategically substituted with fluorine and a 2-(dimethylamino)ethyl group, which is a prevalent pharmacophore in bioactive molecules . The presence of the dimethylamino (DMA) group is particularly noteworthy, as this moiety is found in numerous FDA-approved drugs and is known to confer favorable properties such as enhanced water solubility and improved bioavailability, which are critical for pharmacokinetic studies . Compounds containing the DMA group have demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The specific structural features of this diamine derivative make it a valuable intermediate or scaffold for researchers developing novel therapeutic agents, particularly in the areas of central nervous system (CNS) diseases and pain management, where DMA-containing compounds like Rivastigmine and Desvenlafaxine have shown clinical utility . Furthermore, the fluorine atom on the aromatic ring can be utilized to modulate electronic properties, metabolic stability, and membrane permeability, making this compound a versatile building block in drug discovery programs . For handling and storage, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Standard safety precautions should be followed, as the compound may cause irritation and harmful effects if mishandled . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H18FN3

Molecular Weight

211.28 g/mol

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C11H18FN3/c1-14(2)6-7-15(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3

InChI Key

UEDLQMCHTVGONG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=C(C=C(C=C1)N)F

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This two-step method involves nitro reduction followed by alkylation.

Step 1: Reduction of 2-Fluoro-4-nitro-N-methylaniline

Reagents : Hydrogen gas, palladium on carbon (Pd/C) or Raney nickel.
Conditions :

  • Substrate : 2-Fluoro-4-nitro-N-methylaniline.

  • Solvent : Methanol or ethanol.

  • Pressure : 1–4 bar H₂.

  • Yield : 70–90%.

Mechanism : Catalytic hydrogenation reduces the nitro group to an amine:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-NH}_2

Step 2: Alkylation with 2-(Dimethylamino)ethyl Chloride

Reagents : 2-(Dimethylamino)ethyl chloride, diisopropylethylamine (DIPEA).
Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : Reflux (60–80°C).

  • Yield : 60–75%.

Mechanism : Nucleophilic substitution introduces the dimethylaminoethyl group:

Ar-NH2+Cl-CH2CH2N(CH3)2DIPEAAr-NH-CH2CH2N(CH3)2\text{Ar-NH}2 + \text{Cl-CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{DIPEA}} \text{Ar-NH-CH}2\text{CH}2\text{N(CH}3\text{)}_2

Nucleophilic Aromatic Substitution

Direct substitution of a halogenated precursor with dimethylaminoethylamine.

Reagents :

  • Substrate : 1-Bromo-2-fluoro-4-nitro-N-methylbenzene.

  • Nucleophile : N,N,N'-Trimethylethane-1,2-diamine.

Conditions :

  • Solvent : Ethanol or THF.

  • Base : DIPEA or potassium carbonate.

  • Temperature : 80–100°C.

  • Yield : 50–65%.

Mechanism :

Ar-Br+HN(CH3)CH2CH2N(CH3)2BaseAr-NH-CH2CH2N(CH3)2\text{Ar-Br} + \text{HN(CH}3\text{)CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Ar-NH-CH}2\text{CH}2\text{N(CH}3\text{)}_2

One-Pot Reductive Alkylation

Combines nitro reduction and alkylation in a single step.

Reagents :

  • Substrate : 2-Fluoro-4-nitro-N-methylaniline.

  • Alkylating Agent : 2-(Dimethylamino)ethyl chloride.

  • Reductant : Zinc dust, ammonium chloride.

Conditions :

  • Solvent : Ethanol/water (2:1).

  • Temperature : 50–70°C.

  • Yield : 55–70%.

Advantages : Reduced purification steps and higher atom economy.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Reductive AminationNitro reduction + alkylation60–75%High purity; scalableMulti-step; requires Pd/C
Nucleophilic SubstitutionDirect substitution50–65%Fewer steps; avoids H₂Low yield for electron-rich aromatics
One-Pot Reductive AlkylationCombined reduction/alkylation55–70%Efficient; cost-effectiveOptimized stoichiometry required

Optimized Protocol

The most robust method involves reductive amination:

  • Nitro Reduction :

    • Dissolve 2-fluoro-4-nitro-N-methylaniline (10 mmol) in methanol (50 mL).

    • Add 10% Pd/C (0.5 g) and stir under H₂ (3 bar) at 25°C for 12 h.

    • Filter and concentrate to obtain 2-fluoro-N1-methylbenzene-1,4-diamine (yield: 85%).

  • Alkylation :

    • React the diamine (8.5 mmol) with 2-(dimethylamino)ethyl chloride (10 mmol) and DIPEA (15 mmol) in THF (30 mL) at 70°C for 24 h.

    • Purify via silica chromatography (DCM:MeOH = 10:1) to isolate the product (yield: 68%).

Critical Parameters

  • Catalyst Selection : Pd/C outperforms Raney nickel in reducing sterically hindered nitro groups.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance alkylation kinetics.

  • Temperature Control : Excess heat promotes side reactions (e.g., over-alkylation) .

Chemical Reactions Analysis

Types of Reactions

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine has shown promise in the development of anti-cancer therapies. Research indicates that it can enhance the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic profiles.

Case Study: Anti-Tumor Activity

A study published in a patent application highlighted the compound’s ability to improve anti-tumor activity when used in combination with other agents. The combination therapy demonstrated significant tumor reduction in preclinical models, suggesting potential for clinical application in oncology treatments .

Neuropharmacology

The dimethylamino group in the compound is associated with increased central nervous system penetration, making it a candidate for neuropharmacological studies. Research has indicated that compounds with similar structures can exhibit antidepressant and anxiolytic effects.

Case Study: Neuroactive Properties

A study focused on structurally related compounds revealed that modifications similar to those found in this compound resulted in significant improvements in mood-related behaviors in animal models, indicating its potential as a therapeutic agent for depression .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The presence of the fluorine atom enhances its interaction with bacterial enzymes, potentially leading to effective inhibition.

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to changes in their activity. The fluorine atom may enhance the compound’s binding affinity to its targets, while the methylbenzene core provides structural stability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-N-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine
  • CAS No.: 1039333-52-2
  • Molecular Formula : C10H16FN3
  • Molecular Weight : 197.25 g/mol
  • Appearance : Colorless to brown liquid (storage: 2–8°C in inert atmosphere) .

Structural Features :

  • A benzene-1,4-diamine core substituted with: A fluorine atom at position 2. A methyl group on the N1 amine. A 2-(dimethylamino)ethyl group on the same N1 amine.

Comparison with Structurally Similar Compounds

Substituted Benzene-1,4-diamine Derivatives

Compound Substituents Molecular Formula Key Properties Applications/Notes
N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine - 2-Fluoro
- N1-Methyl
- N1-(2-(dimethylamino)ethyl)
C10H16FN3 - Liquid at room temperature
- Moderate polarity due to dimethylaminoethyl group
Potential pharmaceutical intermediate; used in research settings .
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine () - 2-Trifluoromethyl
- N1,N1-Dimethyl
C9H12F3N3 - Higher electronegativity (CF3)
- Likely solid due to increased MW
Used in organic synthesis; trifluoromethyl enhances metabolic stability .
2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine () - 2-Bromo
- N1,N1,N4,N4-Tetramethyl
C10H16BrN3 - Bromine increases molecular weight and lipophilicity
- Solid state likely
Photostability studies; bromine aids in halogen bonding interactions .
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine () - 2-Nitro
- N1-(4-Fluorobenzyl)
C13H12FN3O2 - Nitro group reduces basicity
- Aromatic fluorobenzyl increases π-conjugation
Intermediate in dye synthesis; nitro group may pose redox instability .
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine () - 5-Methoxy
- 2-Nitro
- N1-Methyl
- N1-(2-(dimethylamino)ethyl)
C12H19FN4O2 - Methoxy (electron-donating) vs. fluoro (electron-withdrawing)
- Higher MW (268.32 g/mol)
Pharmaceutical intermediate (e.g., osimertinib synthesis); nitro group requires careful handling .

Key Structural and Functional Differences

Electron Effects :

  • The target compound ’s 2-fluoro substituent is electron-withdrawing, which may reduce the basicity of the aromatic amine compared to methoxy-substituted analogs () .
  • Trifluoromethyl () and nitro () groups are stronger electron-withdrawing groups, further decreasing electron density on the benzene ring .

Solubility and Polarity: The dimethylaminoethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogs (e.g., tetramethyl in ) .

Hazards :

  • The target compound’s H335 (respiratory irritation) contrasts with nitro-containing analogs (), which may pose additional risks due to redox activity or explosivity .

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via reductive amination or nucleophilic substitution, similar to the target compound. However, nitro-group introduction () requires careful reduction steps .

Biological Activity

N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound, with the molecular formula C11H18FN3 and a molecular weight of 211.28 g/mol, exhibits unique structural features that contribute to its biological activities.

Chemical Structure and Properties

The compound features a dimethylaminoethyl group attached to a fluorinated benzene ring , which enhances its reactivity and potential interactions with biological targets. The presence of fluorine is particularly noteworthy as it can influence the compound's binding affinity to various receptors and enzymes involved in tumor growth and proliferation .

PropertyValue
Molecular FormulaC11H18FN3
Molecular Weight211.28 g/mol
IUPAC Name1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine
AppearanceColorless to brown liquid
Potential ApplicationsMedicinal chemistry, cancer research

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors associated with cancer cell proliferation. The dimethylamino group enhances its ability to penetrate biological membranes, while the fluorine atom may stabilize the compound's interaction with target proteins .

Cytotoxic Effects

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that the compound could inhibit cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines at certain concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Studies

One notable study involved the administration of this compound in a xenograft mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, suggesting that the compound effectively targets malignant cells while sparing normal tissues .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
N1-Ethyl-2-methylbenzene-1,4-diamineC9H14N2Lacks fluorine; simpler structure
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamineC16H21N5O2Contains methoxy and nitro groups; more complex
1,4-Benzenediamine derivativesVariedGeneral class; may lack specific substituents found in the target compound

The inclusion of both a fluorine atom and a dimethylamino group in this compound enhances its reactivity compared to similar compounds .

Q & A

Q. What interdisciplinary approaches enhance applications in material science?

  • Methodological Answer : Explore coordination chemistry by complexing the compound with transition metals (e.g., Cu²⁺, Fe³⁺) to create conductive polymers or MOFs. Characterize using XRD for crystallinity and four-point probe measurements for conductivity. Computational modeling (e.g., VASP) can predict bandgap properties for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.